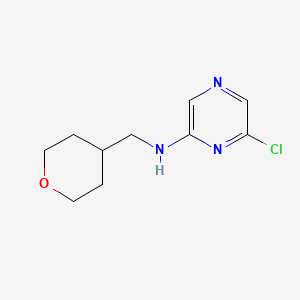

6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine

Description

Propriétés

IUPAC Name |

6-chloro-N-(oxan-4-ylmethyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c11-9-6-12-7-10(14-9)13-5-8-1-3-15-4-2-8/h6-8H,1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDVNXVMWCFLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CNC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401185720 | |

| Record name | 6-Chloro-N-[(tetrahydro-2H-pyran-4-yl)methyl]-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401185720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220029-70-8 | |

| Record name | 6-Chloro-N-[(tetrahydro-2H-pyran-4-yl)methyl]-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-[(tetrahydro-2H-pyran-4-yl)methyl]-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401185720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Route Overview

The synthesis of 6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine generally involves two key stages:

- Stage 1: Preparation of the Tetrahydro-2H-pyran-4-ylmethyl Intermediate

- Stage 2: Nucleophilic Substitution of 6-chloropyrazine-2-amine

Preparation of the Tetrahydro-2H-pyran-4-ylmethyl Intermediate

This intermediate is typically prepared by alkylation of tetrahydro-2H-pyran under basic conditions with an appropriate alkylating agent. The process involves:

- Reacting tetrahydro-2H-pyran-4-amine or tetrahydro-2H-pyran with a methylating or halomethylating agent to introduce the methyl linkage.

- The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- A base such as sodium hydride or potassium carbonate is used to deprotonate the amine or alcohol group to facilitate nucleophilic substitution.

| Parameter | Typical Conditions |

|---|---|

| Solvent | DMF or THF |

| Base | Sodium hydride (NaH) or potassium carbonate (K2CO3) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 4–12 hours |

| Alkylating Agent | Halomethyl derivative (e.g., chloromethyl compound) |

This step yields the tetrahydro-2H-pyran-4-ylmethyl intermediate with high selectivity and moderate to good yields (typically 60–85%) after purification by column chromatography or crystallization.

Nucleophilic Substitution with 6-Chloropyrazine-2-amine

The second stage involves the nucleophilic substitution reaction where the prepared tetrahydro-2H-pyran-4-ylmethyl intermediate acts as a nucleophile attacking the 6-chloropyrazine-2-amine electrophile.

- The chlorine atom at the 6-position of pyrazine is displaced by the nucleophilic amine group of the intermediate.

- This reaction is typically performed under basic or neutral conditions to promote substitution without side reactions.

- Solvents such as ethanol, acetonitrile, or DMF are commonly used.

- Reaction temperatures range from room temperature to reflux depending on the reactivity of the substrates.

| Parameter | Typical Conditions |

|---|---|

| Solvent | Ethanol, acetonitrile, or DMF |

| Base | Triethylamine or potassium carbonate |

| Temperature | Room temperature to reflux (25–80 °C) |

| Reaction Time | 6–24 hours |

| Purification | Column chromatography or recrystallization |

The product, this compound, is obtained with yields ranging from 50% to 75% depending on reaction optimization.

Industrial Production Considerations

For scalable industrial synthesis, the following optimizations are generally implemented:

- Use of continuous flow reactors to improve reaction control and safety.

- Employment of advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) or crystallization under controlled conditions to achieve high purity.

- Implementation of stringent quality control to monitor impurities and batch consistency.

- Optimization of solvent recovery and recycling to reduce environmental impact.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Formation of tetrahydro-2H-pyran-4-ylmethyl intermediate | Alkylation under basic conditions | Tetrahydro-2H-pyran, alkylating agent, NaH/K2CO3, DMF/THF, 0 °C to RT, 4–12 h | 60–85 | Purification by chromatography or crystallization |

| Nucleophilic substitution with 6-chloropyrazine-2-amine | Nucleophilic aromatic substitution (SNAr) | 6-Chloropyrazine-2-amine, intermediate, Et3N/K2CO3, EtOH/DMF, RT to reflux, 6–24 h | 50–75 | Purification by chromatography or recrystallization |

Detailed Research Findings

- The nucleophilic substitution is favored due to the electron-deficient nature of the pyrazine ring, which facilitates displacement of the chlorine atom by the amine nucleophile.

- Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy confirms the formation of the product.

- Purity and identity are further verified by mass spectrometry (MS) and high-resolution mass spectrometry (HRMS), with molecular ion peaks consistent with the expected molecular weight (~227.69 g/mol).

- The tetrahydro-2H-pyran moiety enhances solubility and may improve the compound’s bioavailability in biological applications.

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Oxidized derivatives of the pyrazine ring.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It can be used to study the effects of pyrazine derivatives on biological systems.

Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of 6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine involves its interaction with specific molecular targets. The chlorine and pyrazine moieties can participate in various binding interactions with enzymes or receptors, influencing biological pathways. The tetrahydro-2H-pyran-4-ylmethyl group may enhance the compound’s solubility and bioavailability.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Heterocyclic Core Variations

- Pyrazine vs. Pyrimidine/Pyridine :

- Pyrazine derivatives (e.g., QA-2038) exhibit dual nitrogen atoms in the ring, enhancing hydrogen-bonding capacity compared to pyrimidines (e.g., 4-Chloro-5-fluoropyrimidin-2-amine, QA-7058) .

- Pyridine analogs (e.g., ) introduce a single nitrogen atom, reducing ring electronegativity but allowing for regioselective substitutions (e.g., CF₃ at C5) .

Substituent Effects on Physicochemical Properties

- Chlorine vs. Fluorine : Chlorine increases molecular weight and lipophilicity (ClogP ~2.1) compared to fluorine (ClogP ~1.8), impacting membrane permeability .

- Tetrahydropyran vs. Tetrahydrofuran : Tetrahydropyran’s six-membered ring provides greater conformational flexibility and improved solubility in polar solvents compared to the five-membered tetrahydrofuran .

Activité Biologique

6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine is an organic compound that features a pyrazine ring with a chlorine atom and a tetrahydro-2H-pyran-4-ylmethyl substituent. Its molecular formula is C₁₀H₁₄ClN₃O, with a molecular weight of approximately 227.69 g/mol. The unique structural characteristics of this compound suggest significant potential in medicinal chemistry, particularly in the development of novel pharmaceuticals.

The synthesis of this compound typically involves:

- Formation of the Tetrahydro-2H-pyran Intermediate : Reacting tetrahydro-2H-pyran with an alkylating agent.

- Nucleophilic Substitution : The intermediate reacts with 6-chloropyrazine-2-amine to yield the final product.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, which may lead to different derivatives useful in biological studies.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors involved in various biological pathways.

The compound's mechanism of action is believed to involve:

- Binding Interactions : The chlorine atom and pyrazine moiety can engage in hydrogen bonding and hydrophobic interactions with target proteins.

- Enhanced Solubility : The tetrahydro-2H-pyran group increases the compound's solubility, potentially improving its bioavailability and pharmacokinetic properties.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of similar pyrazine derivatives, indicating that compounds with structural similarities may exhibit significant biological activities such as anti-cancer, anti-inflammatory, or antimicrobial effects.

Comparative Analysis

| Compound | Biological Activity | Notes |

|---|---|---|

| 6-Chloro-N-(methyl)pyridin-2-amines | Moderate anti-cancer activity | Lacks tetrahydro group |

| N-(tetrahydro-2H-pyran) derivatives | Enhanced solubility | Improved bioavailability observed |

Applications in Medicinal Chemistry

This compound serves as a versatile building block for synthesizing various pharmaceutical agents. Its potential applications include:

- Drug Development : Investigating its efficacy against specific diseases.

- Biological Studies : Understanding the effects of pyrazine derivatives on cellular mechanisms.

- Industrial Applications : Exploring its role as a catalyst or intermediate in chemical reactions.

Q & A

Q. How can researchers design a synthetic route for 6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine?

- Methodological Answer : A modular synthesis approach is recommended. Begin with functionalizing pyrazin-2-amine at the 6-position via chlorination using POCl₃ or PCl₅ under reflux. Next, introduce the tetrahydro-2H-pyran-4-ylmethyl group via nucleophilic substitution or reductive amination. For example, coupling 6-chloropyrazin-2-amine with (tetrahydro-2H-pyran-4-yl)methyl bromide in the presence of a base like K₂CO₃ in DMF at 80°C can yield the target compound. Computational reaction path search tools (e.g., quantum chemical calculations) can optimize intermediates and transition states . Key Steps :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | POCl₃, reflux | Chlorination of pyrazin-2-amine |

| 2 | K₂CO₃, DMF, 80°C | Alkylation with tetrahydro-2H-pyran-4-ylmethyl bromide |

| 3 | Column chromatography (silica gel, EtOAc/hexane) | Purification |

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the pyrazine and tetrahydro-2H-pyran moieties. For example:

- ¹H NMR : Look for pyrazine protons (δ 8.2–8.5 ppm) and the tetrahydro-2H-pyran methylene group (δ 3.2–3.8 ppm) .

- MS (ESI+) : Confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 228.1).

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for structurally similar N-(2-chloropyrimidin-4-yl) derivatives .

Q. How can researchers assess the reactivity of the chloropyrazine and tetrahydro-2H-pyran moieties?

- Methodological Answer :

- Chloropyrazine : Test nucleophilic aromatic substitution (e.g., with amines or thiols) under mild conditions (DMF, 50–70°C) .

- Tetrahydro-2H-pyran : Evaluate stability under acidic/basic conditions. For example, reflux in 1M HCl to test ring-opening propensity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or stability of intermediates in the synthesis?

- Methodological Answer : Employ density functional theory (DFT) to calculate activation energies for key steps (e.g., chlorination or alkylation). Tools like Gaussian or ORCA can optimize transition states and predict regioselectivity. For example, ICReDD’s reaction path search methods integrate quantum calculations with experimental validation to identify low-energy pathways .

Q. What strategies optimize reaction yield and purity using Design of Experiments (DoE)?

- Methodological Answer : Apply a Box-Behnken design to screen variables (temperature, catalyst loading, solvent ratio). For instance:

| Factor | Range |

|---|---|

| Temperature | 60–100°C |

| Catalyst (K₂CO₃) | 1–3 eq |

| Solvent (DMF:H₂O) | 3:1–5:1 |

| Analyze responses (yield, purity) via ANOVA to identify significant factors. This reduces trial-and-error iterations, as shown in chemical process optimization studies . |

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments)?

- Methodological Answer :

- Variable Temperature (VT) NMR : Probe dynamic processes (e.g., ring puckering in tetrahydro-2H-pyran) by acquiring spectra at 25°C and −40°C .

- High-Resolution MS (HRMS) : Distinguish isobaric fragments (e.g., Cl vs. CH₃O losses).

- 2D NMR (COSY, HSQC) : Assign overlapping signals, as demonstrated for N-substituted pyrazine derivatives .

Q. What approaches establish structure-activity relationships (SAR) for analogs of this compound?

- Methodological Answer : Synthesize analogs with variations in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.